molecular formula C14H12ClNO2 B12308298 2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide

2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide

Cat. No.: B12308298
M. Wt: 261.70 g/mol
InChI Key: SUPIMSIQEOAQGY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of acetanilide, where the acetamide group is substituted with a chlorine atom and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide typically involves the reaction of 4-hydroxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.

  • Step 1: Formation of Intermediate

      Reactants: 4-hydroxyaniline, chloroacetyl chloride

      Conditions: Pyridine as a base, room temperature

      Reaction: [ \text{C6H4(OH)NH2} + \text{ClCH2COCl} \rightarrow \text{C6H4(OH)NHCOCH2Cl} ]

  • Step 2: Nucleophilic Substitution

      Reactants: Intermediate from Step 1, phenylamine

      Conditions: Room temperature

      Reaction: [ \text{C6H4(OH)NHCOCH2Cl} + \text{C6H5NH2} \rightarrow \text{C14H12ClNO2} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Material Science: Used in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its effects on enzyme activity and cellular processes.

    Industrial Applications: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl and chloro groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-hydroxyphenyl)acetamide: Lacks the phenyl group, making it less hydrophobic.

    N-(4-hydroxyphenyl)-N-phenylacetamide: Lacks the chlorine atom, affecting its reactivity.

Uniqueness

2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide is unique due to the presence of both the chlorine and phenyl groups, which enhance its chemical reactivity and binding affinity in biological systems.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide

InChI

InChI=1S/C14H12ClNO2/c15-10-14(18)16(11-4-2-1-3-5-11)12-6-8-13(17)9-7-12/h1-9,17H,10H2

InChI Key

SUPIMSIQEOAQGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)O)C(=O)CCl

Origin of Product

United States

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